
6-氯-2-甲基喹啉-4-胺
描述
6-Chloro-2-methylquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H9ClN2. It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
科学研究应用
6-Chloro-2-methylquinolin-4-amine has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary targets of 6-Chloro-2-methylquinolin-4-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
6-Chloro-2-methylquinolin-4-amine interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The compound’s binding energy is lower, indicating a strong interaction with the target proteins . This interaction results in the inhibition of the pathway, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, 6-Chloro-2-methylquinolin-4-amine can induce apoptosis and inhibit the proliferation of cancer cells .
Result of Action
The result of the action of 6-Chloro-2-methylquinolin-4-amine is the inhibition of cancer cell growth and proliferation . Specifically, it has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM .
生化分析
Biochemical Properties
6-Chloro-2-methylquinolin-4-amine plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the PI3K/AKT/mTOR pathway proteins, which are crucial in cell growth and survival . The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or activation of their functions.
Cellular Effects
6-Chloro-2-methylquinolin-4-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, this compound has shown significant antiproliferative activity by inhibiting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cell growth and increased apoptosis, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 6-Chloro-2-methylquinolin-4-amine involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation. For instance, molecular docking studies have shown that 6-Chloro-2-methylquinolin-4-amine binds to the PI3K/AKT/mTOR pathway proteins with high affinity, resulting in the inhibition of these proteins and subsequent suppression of cell proliferation . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-methylquinolin-4-amine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 6-Chloro-2-methylquinolin-4-amine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation
Dosage Effects in Animal Models
The effects of 6-Chloro-2-methylquinolin-4-amine vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reduced tumor growth in cancer models. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
6-Chloro-2-methylquinolin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of 6-Chloro-2-methylquinolin-4-amine within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
6-Chloro-2-methylquinolin-4-amine exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a crucial role in determining its overall efficacy and mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylquinolin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the 6-position. The resulting 6-chloro-2-methylquinoline is then subjected to amination using ammonia or amine derivatives to obtain 6-Chloro-2-methylquinolin-4-amine .
Industrial Production Methods
Industrial production of 6-Chloro-2-methylquinolin-4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Chloro-2-methylquinolin-4-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
相似化合物的比较
Similar Compounds
6-Chloro-4-methylquinolin-2-amine: Similar in structure but with the chlorine and methyl groups at different positions.
2-Chloro-8-methylquinolin-4-amine: Another quinoline derivative with chlorine and methyl groups at different positions.
Uniqueness
6-Chloro-2-methylquinolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the 6-position and the methyl group at the 2-position can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
属性
IUPAC Name |
6-chloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBRGIPLABKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497037 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66735-24-8 | |
| Record name | 6-Chloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


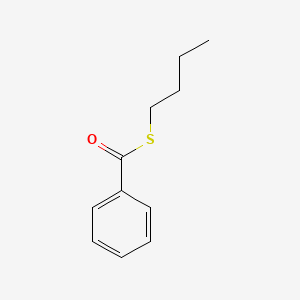

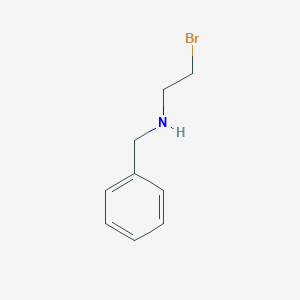

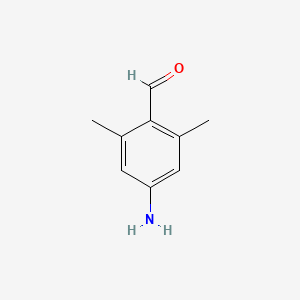
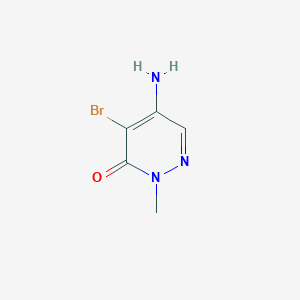
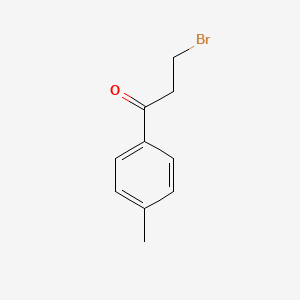
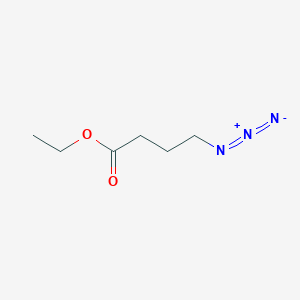
![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)
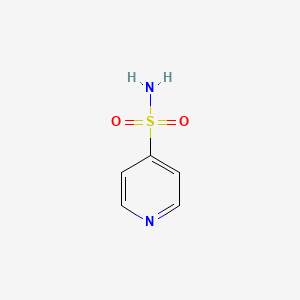
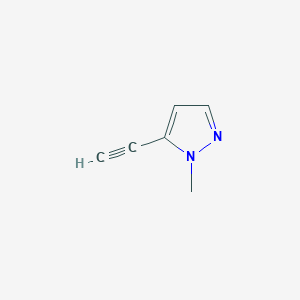


![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)
